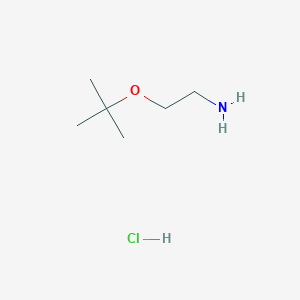

2-(t-Butyloxy)-ethylamine hydrochloride

Descripción

BenchChem offers high-quality 2-(t-Butyloxy)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(t-Butyloxy)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSMIYHHLZGDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694536 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335598-67-9 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 2-(t-Butyloxy)-ethylamine Hydrochloride in Medicinal Chemistry

[1]

Part 1: Chemical Identity & Significance

2-(t-Butyloxy)-ethylamine hydrochloride (CAS: 335598-67-9) is a specialized bifunctional building block primarily utilized in the design of heterobifunctional ligands (PROTACs), antibody-drug conjugates (ADCs), and surface modifiers.[1][2]

Unlike standard polyethylene glycol (PEG) or alkyl linkers, this molecule introduces a lipophilic ether motif .[3] The bulky tert-butyl group serves two critical functions:

-

Lipophilic Modulation: It significantly increases the cLogP of the linker segment compared to methoxy or ethoxy analogues, aiding in membrane permeability for otherwise polar payloads.[3]

-

Metabolic Shielding: The steric bulk of the tert-butyl group protects the ether oxygen from oxidative dealkylation by cytochrome P450 enzymes (specifically CYP O-dealkylases), a common liability for simple methyl ethers.[1][3]

Physicochemical Profile

| Property | Specification |

| CAS Number | 335598-67-9 |

| IUPAC Name | 2-(tert-butoxy)ethan-1-amine hydrochloride |

| Formula | |

| Molecular Weight | 153.65 g/mol (Salt); ~117.19 g/mol (Free Base) |

| Appearance | White to cream-colored crystalline solid |

| Melting Point | 110–116 °C [1, 2] |

| Solubility | High in water, methanol, ethanol; Moderate in DCM (as free base) |

| Hygroscopicity | High (Store under desiccated conditions) |

Part 2: Synthetic Methodologies (Expertise & Experience)[1][3]

While simple in structure, the synthesis of 2-(t-Butyloxy)-ethylamine requires navigating the orthogonality of amine and alcohol reactivities.[1] Direct alkylation of ethanolamine often leads to uncontrolled N-alkylation.[1][3]

Recommended Route: Orthogonal Protection Strategy

For high-purity applications (drug discovery), the N-Cbz (Benzyloxycarbonyl) route is superior to N-Boc strategies because the final deprotection (Hydrogenolysis) is orthogonal to the acid-sensitive tert-butyl ether.[1]

The Protocol Logic:

-

Protection: Mask the amine with Cbz-Cl.[3]

-

O-Alkylation: Introduce the tert-butyl group using tert-butyl trichloroacetimidate (TBTA) under mild acid catalysis.[1][3] This avoids the harsh conditions of isobutylene gas/H2SO4 used in industrial settings.[3]

-

Deprotection: Remove Cbz via catalytic hydrogenation (

, Pd/C) in the presence of HCl to trap the volatile amine as the stable hydrochloride salt.[3]

Figure 1: High-fidelity synthesis route avoiding N-alkylation byproducts and preserving the acid-labile ether.

Part 3: Application Protocols

In Situ Free-Basing for Amide Coupling

The hydrochloride salt is stable for storage but non-reactive in nucleophilic substitutions or amide couplings.[1][3] You must liberate the free amine in situ.[3]

Workflow:

-

Dissolution: Dissolve the HCl salt (1.0 equiv) in anhydrous DMF or DCM.

-

Activation: Add a non-nucleophilic base (DIPEA or NMM) at 3.0 equivalents .

-

Why 3.0 eq? 1 eq neutralizes the HCl; 1 eq activates the carboxylic acid partner; 1 eq maintains basic pH to prevent protonation of the amine.

-

-

Coupling: Add the carboxylic acid partner pre-activated with HATU or EDC/HOAt.[3]

-

Monitoring: The tert-butyl ether is stable to standard coupling conditions.

PROTAC Linker Selection Strategy

This molecule is a specific tool for "LogP Tuning." When a PROTAC is too polar (low permeability) or metabolically unstable at the linker, replacing a PEG unit with this ether-alkyl chain is a standard optimization step.[1]

Figure 2: Decision logic for selecting tert-butyl ether linkers over standard PEGs.

Part 4: Handling & Stability (Self-Validating Systems)[1]

Stability Profile

-

Acid Sensitivity (Critical): The tert-butyl ether is acid-labile .[1]

-

Safe: Dilute HCl (short duration), Acetic Acid, Formic Acid.[3]

-

Unsafe: Trifluoroacetic acid (TFA), HBr, concentrated HCl.[3]

-

Implication: If your synthetic route requires a final global deprotection with 50% TFA/DCM, this linker will degrade to the alcohol (ethanolamine derivative).[3] Use mild acid deprotection or base-labile protecting groups elsewhere in the molecule.[1][3]

-

-

Storage: The HCl salt is hygroscopic.[3] Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent "caking" and hydrolysis over long periods.

QC Check (Self-Validation)

Before using a stored batch, verify integrity via 1H NMR (DMSO-d6) :

References

-

ChemScene. (2025).[3][4] Safety Data Sheet: 2-(tert-Butoxy)ethanamine hydrochloride. Retrieved from [1][3]

-

ABCR GmbH. (n.d.).[3] Product Specification: 2-(t-Butyloxy)-ethylamine hydrochloride.[1] Retrieved from [1]

-

Bartoli, G., et al. (2005).[3][5] "Mild and Selective O-tert-Butylation of Alcohols." Organic Letters, 7(19), 427-430.[1] (Mechanistic basis for TBTA synthesis route).

-

Collins, I., et al. (2016).[3] "Rational Design of PROTACs." Biochemical Journal, 474(7), 1127–1147.[3] (Context for linker lipophilicity).

An In-Depth Technical Guide to the Synthesis of 2-(t-Butyloxy)-ethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-(t-Butyloxy)-ethylamine hydrochloride, a valuable bifunctional molecule utilized as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The hydrochloride salt form of 2-(t-Butyloxy)-ethylamine enhances its aqueous solubility and stability, making it a versatile building block in medicinal chemistry.[1] This document details a scientifically sound, three-step synthetic pathway commencing from readily available ethanolamine. The synthesis involves an initial N-protection, followed by the formation of a tert-butyl ether, and concludes with a deprotection step that concurrently yields the desired hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the causality behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

2-(t-Butyloxy)-ethylamine hydrochloride is a primary amine featuring a sterically bulky tert-butyl ether. This structural motif is of significant interest in medicinal chemistry as the tert-butoxy group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to a parent molecule. The primary amine serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds.

The synthetic strategy outlined in this guide is designed to be efficient, scalable, and to proceed through well-understood reaction mechanisms. The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 2-(t-Butyloxy)-ethylamine hydrochloride.

Rationale for the Chosen Synthetic Pathway

The selection of this three-step pathway is underpinned by several key chemical principles that ensure a high-yielding and pure final product.

-

Orthogonal Protection Strategy: The use of the tert-butyloxycarbonyl (Boc) group to protect the amine functionality in the first step is a strategic choice. The Boc group is stable under the acidic conditions required for the subsequent O-tert-butylation of the hydroxyl group. This orthogonality is crucial to prevent unwanted side reactions, such as N,N-dialkylation or the formation of N,O-acetals.

-

Avoidance of Williamson Ether Synthesis Limitations: A common method for ether synthesis is the Williamson reaction. However, this SN2 reaction is not suitable for the synthesis of tert-butyl ethers. The reaction would require a tert-butyl halide and an alkoxide. The sterically hindered tert-butyl halide would readily undergo elimination (E2) in the presence of a strong base like an alkoxide, leading to the formation of isobutylene as the major product, rather than the desired ether.[2][3] Our chosen pathway, an acid-catalyzed addition of an alcohol to an alkene, circumvents this limitation.

-

Efficient Deprotection and Salt Formation: The final step employs a solution of hydrogen chloride in dioxane. This reagent serves a dual purpose: it efficiently cleaves the acid-labile Boc protecting group and simultaneously protonates the newly liberated amine to form the stable hydrochloride salt.[4][5] This one-pot deprotection and salt formation is highly efficient and often results in the precipitation of the pure product from the reaction mixture.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of N-Boc-ethanolamine

Reaction Principle: The amine group of ethanolamine is protected as a tert-butyl carbamate through reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Ethanolamine | 61.08 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 |

| Sodium hydroxide | 40.00 | 1.1 |

| Dichloromethane (DCM) | - | - |

| Deionized water | - | - |

| Saturated NaCl solution (brine) | - | - |

| Anhydrous magnesium sulfate | - | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq.) in a 1:1 mixture of dichloromethane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq.) and sodium hydroxide (1.1 eq.) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash with saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethanolamine as a colorless oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of N-Boc-2-(t-Butyloxy)-ethylamine

Reaction Principle: This step involves the acid-catalyzed addition of the primary alcohol of N-Boc-ethanolamine to isobutylene. The acid catalyst protonates the isobutylene, generating a stable tert-butyl carbocation, which is then attacked by the hydroxyl group of the N-Boc-ethanolamine.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| N-Boc-ethanolamine | 161.22 | 1.0 |

| Isobutylene (condensed) | 56.11 | 3.0 - 5.0 |

| Sulfuric acid (conc.) | 98.08 | Catalytic amount |

| Dichloromethane (DCM), anhydrous | - | - |

| Saturated NaHCO₃ solution | - | - |

| Anhydrous sodium sulfate | - | - |

Procedure:

-

In a pressure-rated flask equipped with a magnetic stirrer and a cold finger condenser, dissolve N-Boc-ethanolamine (1.0 eq.) in anhydrous dichloromethane.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Carefully condense isobutylene (3.0-5.0 eq.) into the flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Seal the flask and allow it to slowly warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the flask back to 0 °C before carefully venting any excess pressure.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-(t-Butyloxy)-ethylamine.

Step 3: Synthesis of 2-(t-Butyloxy)-ethylamine Hydrochloride

Reaction Principle: The acid-labile Boc protecting group is cleaved using a strong acid, typically HCl in an organic solvent. The reaction proceeds through the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to give the free amine. The amine is then protonated by the excess HCl to form the hydrochloride salt.[4]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| N-Boc-2-(t-Butyloxy)-ethylamine | 217.31 | 1.0 |

| 4 M HCl in 1,4-Dioxane | - | Excess (e.g., 5-10 eq.) |

| Diethyl ether (anhydrous) | - | - |

Procedure:

-

Dissolve N-Boc-2-(t-Butyloxy)-ethylamine (1.0 eq.) in a minimal amount of anhydrous diethyl ether or dichloromethane in a round-bottom flask with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of 4 M HCl in 1,4-dioxane (5-10 eq.) to the stirred solution.

-

A white precipitate should begin to form.

-

Allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield 2-(t-Butyloxy)-ethylamine hydrochloride as a white to off-white solid.

Reaction Mechanisms

Understanding the underlying mechanisms of each step is crucial for troubleshooting and optimization.

Mechanism of N-Boc Protection

Caption: Mechanism of N-Boc protection of ethanolamine.

Mechanism of Acid-Catalyzed O-tert-Butylation

Caption: Mechanism of acid-catalyzed O-tert-butylation.

Mechanism of Boc Deprotection with HCl

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-(t-Butyloxy)-ethylamine hydrochloride, a combination of spectroscopic and physical methods should be employed.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Expected signals: a singlet for the t-butyl protons (~1.2 ppm), triplets for the two methylene groups (~3.0-3.8 ppm), and a broad singlet for the ammonium protons (variable, downfield). |

| ¹³C NMR | Expected signals: a quaternary carbon for the t-butyl ether (~73 ppm), a signal for the methyl carbons of the t-butyl group (~28 ppm), and two signals for the ethyl chain carbons (~40-70 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the ammonium salt (broad, ~3000-2800 cm⁻¹), C-H stretching (~2970 cm⁻¹), and C-O stretching of the ether (~1100 cm⁻¹). |

| Mass Spectrometry | The free base (after neutralization) should show a molecular ion peak corresponding to its molecular weight. |

Safety and Handling

-

Ethanolamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.[6]

-

Di-tert-butyl dicarbonate: A lachrymator and should be handled with care.

-

Isobutylene: A highly flammable gas. The condensation and reaction should be performed in a well-ventilated area, away from ignition sources.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent.

-

4 M HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.

-

General Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The synthetic route detailed in this guide represents a logical, reliable, and well-precedented approach to the preparation of 2-(t-Butyloxy)-ethylamine hydrochloride. By employing a robust protection-functionalization-deprotection strategy, this valuable building block can be synthesized in good yield and high purity. The in-depth discussion of the underlying chemical principles provides the necessary foundation for researchers to not only replicate this synthesis but also to adapt and troubleshoot it for their specific applications in the fields of drug discovery and development.

References

-

Pfeffer, F., et al. (2022). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. New Journal of Chemistry, 46, 8131-8137. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

-

Varkey, J. T., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(5), 429-432. [Link]

Sources

- 1. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(tert-Butoxy)ethylamine Hydrochloride

This technical guide details the physicochemical properties, synthetic utility, and application logic of 2-(tert-Butoxy)ethylamine Hydrochloride , a specialized ether-linked amine building block used in medicinal chemistry.[1]

Precision Linker Chemistry for Advanced Drug Discovery[1]

Executive Summary

2-(tert-Butoxy)ethylamine Hydrochloride (CAS: 335598-67-9) is a mono-protected diamine surrogate and ether-linked spacer used critically in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , Antibody-Drug Conjugates (ADCs) , and modified peptides.[1][2][3]

Unlike standard polyethylene glycol (PEG) linkers, the tert-butyl ether moiety provides a unique combination of lipophilicity and steric bulk , altering the pharmacokinetic (PK) profile of the final conjugate.[1][3] This guide provides a definitive breakdown of its molecular weight specifications, handling protocols, and integration into drug development workflows.

Physicochemical Specifications & Molecular Weight Analysis[1][4][5][6][7][8]

For high-precision stoichiometry in drug development, relying on a generic "molecular weight" is insufficient.[1][3] Below is the breakdown for the hydrochloride salt versus the free base.

Exact Mass & Molecular Weight Calculations

| Parameter | Value | Formula |

| Compound Name | 2-(tert-Butoxy)ethylamine Hydrochloride | |

| Free Base MW | 117.19 g/mol | |

| Salt MW (Average) | 153.65 g/mol | |

| Monoisotopic Mass | 153.0920 Da | (For High-Res MS) |

| CAS Number | 335598-67-9 | (HCl Salt) |

| Appearance | White to off-white crystalline solid | - |

| Solubility | High (>50 mg/mL) in Water, DMSO, Methanol | - |

Structural Composition Logic

The molecular weight is derived from the sum of the tert-butyl ether core and the ammonium chloride headgroup.[1][3]

-

Cation (

): The protonated amine responsible for solubility.[3] -

Anion (

): The counterion (35.45 g/mol ) ensuring stability.[1][3] -

Lipophilic Tail (

-Butyl): Provides steric shielding, preventing rapid metabolic degradation of the ether linkage compared to linear alkyl ethers.[1][3]

Figure 1: Structural decomposition of the molecular weight contributions.[1][3]

Synthetic Utility & Mechanism of Action[3][8]

The "Ether Advantage" in Linker Design

In PROTAC and ADC design, the linker is not merely a connector; it dictates solubility and permeability.[3]

-

Stability: The tert-butyl ether is significantly more stable to enzymatic hydrolysis than ester or amide linkages.[1][3]

-

Orthogonality: The primary amine (

) is the sole reactive handle, allowing for clean amide coupling with carboxylic acids (e.g., E3 ligase ligands like Thalidomide derivatives) without the need for protecting group manipulation on the linker itself.[3]

Reaction Workflow: Amide Coupling

The most common application is coupling the amine to an activated ester.[3]

Protocol: Standard Amide Coupling (HATU Method)

-

Activation: Dissolve the Carboxylic Acid partner (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[3] Stir for 15 min to form the active ester.

-

Addition: Add 2-(tert-Butoxy)ethylamine HCl (1.1 equiv).

-

Critical Step: Ensure DIPEA is sufficient to neutralize the HCl salt (requires extra base compared to free amine).[3]

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid mass + 117.19 - 18.01).[1][3]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then

and Brine.

Logical Application: PROTAC Linker Design

The tert-butoxy group serves as a "steric spacer" that can improve the cell permeability of PROTACs compared to highly polar PEG chains.[1][3]

PROTAC Assembly Logic

The compound acts as a Linear Linker connecting the Target Protein Ligand (POI) and the E3 Ligase Ligand.[3]

Figure 2: Logical flow of PROTAC assembly utilizing the 2-(tert-Butoxy)ethylamine linker.

Experimental Handling & Safety

Storage & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[3] Store in a desiccator at 2–8°C .

-

Handling: Weigh quickly to avoid water absorption, which alters the effective molecular weight and stoichiometry.[3]

QC Verification (NMR)

To verify the identity of the batch before use:

References

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 11234, 2-(tert-Butoxy)ethylamine hydrochloride. Retrieved from [Link]

-

Bapeks. (n.d.).[3] 2-(tert-Butoxy)ethylamine HCl Product Specifications. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-(t-Butyloxy)-ethylamine Hydrochloride

Topic: Solubility of 2-(t-Butyloxy)-ethylamine hydrochloride in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-(t-Butyloxy)-ethylamine hydrochloride (also known as O-tert-butyl-2-aminoethanol hydrochloride) is a specialized bifunctional building block used in the synthesis of heterocycles, linkers for antibody-drug conjugates (ADCs), and surface modifiers.

Its physicochemical behavior is defined by a "tug-of-war" between two opposing structural motifs:

-

The Polar Head: The primary ammonium chloride salt (

) provides high water solubility and ionic character.[1] -

The Lipophilic Tail: The bulky tert-butyl ether group (

) introduces significant steric bulk and lipophilicity, altering the solubility profile compared to the parent ethanolamine hydrochloride.[1]

Critical Stability Note: Unlike simple alkyl ethers, the tert-butyl ether moiety is acid-labile .[1] While the stoichiometric hydrochloride salt is stable as a solid, exposure to excess strong acid or high temperatures in acidic media can trigger the cleavage of the tert-butyl group (forming isobutylene and ethanolamine).

Solubility Profile & Solvent Selection

The solubility of 2-(t-Butyloxy)-ethylamine hydrochloride follows the "Ionic-Lipophilic Balance" principle.[1] The table below summarizes its behavior based on dielectric constant (

Empirical Solubility Data

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Protic Polar | Water | High (>100 mg/mL) | Strong ion-dipole interactions fully solvate the ammonium cation and chloride anion. |

| Protic Polar | Methanol / Ethanol | High (>50 mg/mL) | Excellent solvation of the ionic headgroup; the tert-butyl group does not hinder dissolution.[1] |

| Aprotic Polar | DMSO / DMF | High | High dielectric constant dissociates the salt pair effectively.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate (10–30 mg/mL) | Key Distinction: Unlike unsubstituted ethanolamine HCl, the lipophilic tert-butyl group allows for partial solubility in DCM, facilitating organic extractions. |

| Ethers | Diethyl Ether / MTBE | Insoluble (<1 mg/mL) | The non-polar nature cannot overcome the crystal lattice energy of the salt.[1] Used as antisolvents .[1] |

| Hydrocarbons | Hexane / Heptane | Insoluble | Strictly non-interacting; ideal for washing impurities from the solid salt.[1] |

Solvation Mechanism & Structural Logic

The following diagram illustrates the solvation dynamics. In water, the hydration shell is dominant.[1] In organic solvents like DCM, the tert-butyl group acts as a "buoy," keeping the molecule in solution despite the ionic anchor.

Caption: Solvation logic showing the competition between the ionic head (requiring polar solvents) and the lipophilic tail (enabling DCM solubility).

Experimental Protocols

These protocols are designed to be self-validating. If the expected physical change (precipitation or dissolution) does not occur, check the solvent water content or salt purity.[1]

Protocol A: Purification via Recrystallization (Solvent/Antisolvent)

Use this method to purify the crude hydrochloride salt.

-

Dissolution: Place 1.0 g of crude 2-(t-Butyloxy)-ethylamine HCl in a flask. Add minimal Methanol (approx. 3–5 mL) at room temperature until fully dissolved.

-

Why? Methanol dissolves the salt but allows for easy precipitation.[1]

-

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust, inorganic salts).

-

Precipitation: While stirring rapidly, slowly add Diethyl Ether or MTBE (approx. 15–20 mL) dropwise.

-

Isolation: Cool to 0°C for 30 minutes. Filter the solid under vacuum and wash with cold Hexane.[1]

-

Drying: Dry in a vacuum desiccator over

. Do not heat above 40°C to avoid acid-catalyzed ether cleavage.[1]

Protocol B: Free-Base Extraction (For Reactions)

Use this method if your reaction requires the nucleophilic free amine.

-

Partition: Suspend the hydrochloride salt in Dichloromethane (DCM) .

-

Neutralization: Add an equimolar amount of aqueous

(1M) or saturated -

Extraction: The neutral free amine, now highly lipophilic due to the tert-butyl group, will partition almost exclusively into the DCM layer.[1]

-

Drying: Separate the organic layer, dry over anhydrous

, and filter. -

Usage: Use the DCM solution immediately. Do not concentrate to dryness if possible, as low-molecular-weight amines can be volatile.[1]

Workflow Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

Caption: Decision tree for solvent selection based on experimental intent (Purification vs. Reaction).

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General principles of amine salt purification and solubility). [1]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Stability of tert-butyl ethers under acidic conditions). [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanisms of solvation and nucleophilic substitution).[1] [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethylamine hydrochloride (Analogous solubility data). [Link][1]

Sources

- 1. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]

- 3. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

2-(t-Butyloxy)-ethylamine hydrochloride stability and reactivity

The following technical guide details the stability, reactivity, and experimental handling of 2-(t-Butyloxy)-ethylamine hydrochloride .

Stability, Reactivity, and Synthetic Applications

Executive Summary

2-(t-Butyloxy)-ethylamine hydrochloride (CAS: 335598-67-9) is a specialized bifunctional building block featuring a primary amine and an acid-labile tert-butyl ether.[1][2] It serves two primary roles in drug development and organic synthesis:

-

Linker Synthesis: It acts as a spacer that introduces lipophilicity and steric bulk via the tert-butyl group, modulating the pharmacokinetic profile of the parent drug.[1]

-

Masked Alcohol: The tert-butyl ether functions as a robust protecting group for the hydroxyl moiety, stable to basic and nucleophilic conditions, yet cleavable under specific acidic protocols to reveal the free alcohol (2-aminoethanol derivative) at a late synthetic stage.[1]

This guide provides a rigorous analysis of its physicochemical properties, reactivity landscape, and validated protocols for its use.

Physicochemical Profile

The hydrochloride salt form is preferred for storage and handling due to the volatility and oxidative instability of the free base.

| Property | Data | Notes |

| Chemical Name | 2-(tert-Butoxy)ethan-1-amine hydrochloride | Systemic IUPAC nomenclature |

| Structure | Primary amine salt; | |

| CAS Number | 335598-67-9 (HCl salt) | Free base CAS: 10283-84-8 |

| Molecular Weight | 153.65 g/mol | C₆H₁₅NO[1][2][3] · HCl |

| Appearance | White to off-white crystalline powder | Hygroscopic nature |

| Melting Point | 107 – 120 °C | Broad range indicates hygroscopic water uptake |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane) |

| pKa (Amine) | ~9.5 (Estimated) | Typical for primary alkyl amines |

Stability & Reactivity Landscape[1][5][6]

Stability Core

-

Thermal Stability: The HCl salt is thermally stable up to its melting point (~110°C).[1] However, prolonged heating of the free base can lead to decomposition.

-

Hygroscopicity: The compound is significantly hygroscopic.[1] Exposure to ambient moisture leads to clumping and hydrolysis risks over extended periods.[1] Storage under argon/nitrogen with desiccant is mandatory.

-

Base Stability: The tert-butyl ether linkage is chemically inert to strong bases (e.g., NaOH, LiHMDS, NaH), reducing agents (LiAlH₄, NaBH₄), and nucleophiles (Grignard reagents).

-

Acid Sensitivity: The ether bond is acid-labile.[1] While stable to dilute acids at room temperature for short durations, it cleaves in the presence of strong Brønsted acids (TFA, HCl) or Lewis acids (

), releasing isobutylene and the free alcohol.

Reactivity Map

The molecule possesses orthogonal reactivity: the amine is the active nucleophile, while the ether acts as a conditional protecting group.

[1]

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: Coupling the amine to a carboxylic acid while retaining the tert-butyl ether.[1] Mechanism: The HCl salt must be neutralized in situ to release the nucleophilic free amine.

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

-

Activation: Add coupling reagent (e.g., HATU or EDC[1]·HCl, 1.1 equiv) and stir for 5 minutes.

-

Amine Addition: Add 2-(t-Butyloxy)-ethylamine hydrochloride (1.0–1.2 equiv).

-

Base Neutralization (Critical): Immediately add a non-nucleophilic organic base (DIPEA or NMM, 3.0–4.0 equiv).[1] Note: Excess base is required to neutralize the HCl salt and the acid generated during coupling.

-

Reaction: Stir at room temperature (RT) for 2–12 hours under inert atmosphere.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (to remove acid), water, and brine. Dry over Na₂SO₄.[1][4]

-

Checkpoint: Avoid acidic washes (e.g., 1M HCl) if the product is to be stored for long periods, although brief exposure is usually tolerated.

-

Protocol B: tert-Butyl Ether Deprotection

Objective: Cleavage of the ether to reveal the hydroxyl group.[1] Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1]

-

Dissolution: Dissolve the substrate (containing the t-butyl ether) in DCM (0.1 M concentration).

-

Acid Addition:

-

Scavenger (Optional): If the molecule contains electron-rich aromatic rings (e.g., tyrosine, tryptophan), add triethylsilane (TES, 2.0 equiv) to scavenge the generated tert-butyl carbocation and prevent alkylation byproducts.[1]

-

Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (loss of +56 Da fragment corresponding to isobutylene).[1]

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual acid.[1]

Handling & Storage

-

Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container.

-

Desiccation: Due to hygroscopicity, store with desiccant packs.[1] If the powder becomes sticky or liquefies, it has absorbed water; recrystallization from Ethanol/Ether may be required, though difficult.

-

Safety: Irritant to eyes, skin, and respiratory system.[6] Use standard PPE (gloves, goggles, fume hood).[1]

References

-

PubChem. 2-(tert-Butoxy)ethylamine hydrochloride - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience).[1] Refer to Chapter on Protection for the Hydroxyl Group (Ethers).

Sources

- 1. 2-(tert-Butylamino)ethanol | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SDS of 2-(t-Butyloxy)-ethylamine hydrochloride, Safety Data Sheets, CAS 335598-67-9 - chemBlink [chemblink.com]

- 3. 2-(Tert-butylamino)-2-ethoxyethanol | C8H19NO2 | CID 89599237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 2-(t-Butyloxy)-ethylamine Hydrochloride in Pharmaceutical Development

[1]

Part 1: Executive Summary & Strategic Value

In the high-stakes landscape of modern drug discovery, 2-(t-Butyloxy)-ethylamine hydrochloride serves as a specialized "Lipophilic Polar Spacer." Unlike standard polyethylene glycol (PEG) linkers which are highly hydrophilic, or alkyl chains which are purely hydrophobic, this molecule occupies a critical "Goldilocks" zone.

It allows medicinal chemists to introduce a spacer that possesses the flexibility of an ethyl chain and the polarity of an ether oxygen, yet is capped with a bulky tert-butyl group. This unique architecture serves two primary strategic functions:

-

Physicochemical Modulation: It lowers Total Polar Surface Area (TPSA) compared to a free alcohol while preventing the metabolic liability of an ester. The steric bulk of the tert-butyl group shields the ether oxygen, modulating hydrogen bond acceptance and improving passive membrane permeability.

-

Robust Protecting Group Strategy: It acts as a masked ethanolamine. The tert-butyl ether is stable under basic and nucleophilic conditions (allowing amide couplings, alkylations, and saponifications elsewhere in the molecule) but can be cleanly cleaved by strong acids (TFA) to reveal a primary alcohol for further functionalization.

Part 2: Chemical Profile & Mechanism of Action

Structural Attributes[1][2]

-

Chemical Formula:

[1] -

Molecular Weight: 153.65 g/mol

-

Key Moiety: tert-Butyl ether (

). -

Reactivity: Primary amine (

) available for amide coupling, reductive amination, or

The "Lipophilic Ether" Effect

In PROTAC and Antibody-Drug Conjugate (ADC) design, linker composition dictates the ternary complex stability and solubility. A standard PEG unit (

Comparative Metrics:

| Feature | Ethanolamine ( | Methoxy-Ethylamine ( | 2-(t-Butyloxy)-ethylamine |

| H-Bond Donors | 1 (High Polarity) | 0 | 0 |

| Lipophilicity | Low (LogP ~ -1.3) | Moderate | High (LogP > 0.5) |

| Steric Bulk | Low | Low | High (Shields O-atom) |

| Metabolic Stability | Phase II Conjugation Risk | Good | Excellent (Steric Shield) |

| Primary Use | Hydrophilic Headgroup | Standard Spacer | Permeability Enhancer |

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Linker Installation)

Context: Attaching the linker to a carboxylic acid-bearing E3 ligase ligand (e.g., VHL or Cereblon ligand).

Reagents:

-

Substrate: Carboxylic Acid (

) -

Reagent: 2-(t-Butyloxy)-ethylamine HCl (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve

(1.0 mmol) in anhydrous DMF (5 mL) under -

Coupling: Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.

-

Addition: Add 2-(t-Butyloxy)-ethylamine HCl (1.2 mmol) in one portion. The excess base ensures the HCl salt is neutralized in situ to release the free amine.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of

and formation of product -

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

, and brine. Dry over

Scientist's Note: The tert-butyl ether is completely stable to these conditions. Unlike esters, there is no risk of transesterification or hydrolysis during workup.

Protocol B: Acidolytic Cleavage (Deprotection)

Context: Unmasking the alcohol for further reaction (e.g., to create a PROTAC warhead attachment point).

Reagents:

-

Substrate:

-

Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

-

Scavenger: Triethylsilane (TES) or Water (optional, to quench t-butyl cation)

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate in DCM (0.1 M concentration).

-

Acid Addition: Add TFA (20–50% v/v). Optional: Add 2.5% TES as a cation scavenger to prevent re-alkylation of sensitive aromatic rings.

-

Reaction: Stir at RT for 1–3 hours.

-

Mechanism: The reaction proceeds via an E1 mechanism.[2][3] The ether oxygen is protonated, and the stable tert-butyl cation leaves (forming isobutylene gas), revealing the hydroxyl group.

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene or DCM to remove residual TFA.

Part 4: Visualization of Strategic Workflows

Synthesis & Decision Pathway

This diagram illustrates the decision process for selecting this specific linker and the subsequent synthetic flow.

Figure 1: Strategic decision tree for utilizing the tert-butyl ether motif in linker design.

Acid-Mediated Deprotection Mechanism

Visualizing the cleavage pathway is critical for understanding the "Protecting Group" utility.

Figure 2: The E1 elimination mechanism for unmasking the alcohol functionality using TFA.

Part 5: References & Authority

-

Chem-Impex International. 2-(tert-Butoxy)ethylamine·HCl Product Monograph. Describes the utility of the hydrochloride salt in enhancing solubility and its role as a stable building block for neuropharmacology and anti-inflammatory agents.[4]

-

Royal Society of Chemistry (RSC). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts. Details the use of ethylamine derivatives in the synthesis of acylguanidine building blocks and antimicrobial agents.

-

National Institutes of Health (NIH) - PubChem. 2-(tert-Butoxy)ethanamine hydrochloride Compound Summary. Provides physicochemical data, toxicity profiles (GHS), and related CAS registry information (CAS 335598-67-9).

-

Organic Chemistry Portal. Acidic Cleavage of Ethers. Authoritative review of the mechanisms (E1 vs SN1) governing the cleavage of tert-butyl ethers using Trifluoroacetic Acid (TFA).

-

Journal of Medicinal Chemistry (via PMC). Current strategies for the design of PROTAC linkers. Discusses the critical role of linker length and composition (PEG vs. Alkyl vs. Ether) in ternary complex formation and degradation efficiency.

A Technical Guide to Protein Modification with 2-(t-Butyloxy)-ethylamine Hydrochloride: Introducing a Versatile Handle for Bioconjugation

Abstract

The strategic modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. A key strategy in this field is the introduction of unique chemical functionalities onto the protein surface, which can then serve as handles for subsequent, specific conjugations. This guide provides an in-depth technical overview of the use of 2-(t-Butyloxy)-ethylamine hydrochloride, more commonly known as N-Boc-ethylenediamine hydrochloride, for the modification of protein carboxyl groups. This bifunctional linker allows for the conversion of native aspartic and glutamic acid residues into primary amines, thereby expanding the repertoire of available chemistries for downstream applications such as the attachment of fluorophores, polyethylene glycol (PEG), or cytotoxic drugs in the creation of Antibody-Drug Conjugates (ADCs). We will explore the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the critical parameters for successful and reproducible protein modification.

Introduction: The Rationale for Amine Installation

Proteins possess a limited number of natively reactive functional groups suitable for selective chemical modification. The most commonly targeted are the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues. While effective, relying solely on these groups can be restrictive, particularly when precise control over the site and stoichiometry of conjugation is required.

The modification of the carboxyl groups of aspartic and glutamic acid residues offers an alternative and complementary approach. By converting these acidic side chains into primary amines using a protected diamine linker like N-Boc-ethylenediamine hydrochloride, we can effectively invert the charge at the modification site and introduce a highly versatile nucleophilic handle. This newly installed amine can then be targeted with a wide array of amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, for the attachment of various payloads.[1][2]

The use of a tert-butoxycarbonyl (Boc) protecting group is central to this strategy. The Boc group is stable under the conditions required for the initial coupling reaction but can be readily removed under acidic conditions, providing an orthogonal deprotection strategy that minimizes the risk of unintended side reactions with other parts of the protein.[3][4] This two-step approach ensures that the newly introduced amine is only revealed when desired, offering a high degree of control over the modification process.

The Chemistry of Carboxyl Group Activation and Amine Coupling

The covalent attachment of N-Boc-ethylenediamine to a protein's carboxyl groups is typically achieved using a "zero-length" crosslinker, most commonly a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] The reaction proceeds through a two-step mechanism:

-

Activation of the Carboxyl Group: EDC reacts with a protein's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[6]

-

Nucleophilic Attack and Amide Bond Formation: To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is then susceptible to nucleophilic attack by the primary amine of N-Boc-ethylenediamine, resulting in the formation of a stable amide bond.[5]

The overall reaction is most efficient when the two steps are performed at their optimal pH ranges. The activation step with EDC/NHS is favored in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction with the amine is more efficient at a neutral to slightly basic pH (7.0-8.5).[]

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the modification of a protein with N-Boc-ethylenediamine hydrochloride.

Materials and Reagents

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS), free of primary amines.

-

N-Boc-ethylenediamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step-by-Step Procedure

Part A: Coupling of N-Boc-ethylenediamine to the Protein

-

Protein Preparation:

-

Buffer exchange the protein into Activation Buffer to a final concentration of 1-5 mg/mL. This is a critical step to remove any interfering primary amines from the storage buffer.

-

-

Activation of Protein Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

To the protein solution, add EDC to a final concentration of 2-5 mM and Sulfo-NHS to a final concentration of 5-10 mM. A molar excess of EDC/NHS over the protein is recommended.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with ice-cold Activation Buffer. This step is crucial to prevent unwanted side reactions.

-

-

Coupling Reaction:

-

Prepare a solution of N-Boc-ethylenediamine hydrochloride in Coupling Buffer. A 10-50 fold molar excess of the linker over the protein is a good starting point for optimization.

-

Immediately add the activated protein to the N-Boc-ethylenediamine solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any remaining reactive NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purify the Boc-protected, modified protein from excess reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Part B: Deprotection of the Boc Group

-

Lyophilization (Optional but Recommended):

-

Lyophilize the purified, Boc-protected protein to remove water, which can interfere with the deprotection reaction.

-

-

Deprotection Reaction:

-

Resuspend the lyophilized protein in the Deprotection Solution (e.g., 50% TFA in DCM). Caution: This step should be performed in a chemical fume hood.

-

Incubate for 30-60 minutes at room temperature. The optimal time may need to be determined empirically.

-

-

Removal of Deprotection Reagent:

-

Remove the TFA/DCM by evaporation under a stream of nitrogen.

-

Resuspend the deprotected protein in a suitable buffer (e.g., PBS).

-

-

Final Purification:

-

Perform a final buffer exchange using a desalting column or dialysis to remove any residual deprotection reagents and ensure the protein is in a buffer compatible with downstream applications.

-

Characterization and Quantification

It is essential to characterize the extent of modification to ensure reproducibility and to understand the properties of the final conjugate.

| Parameter | Method | Description |

| Degree of Labeling | TNBSA or Ninhydrin Assay | These colorimetric assays quantify the number of primary amines on the protein before and after modification.[8][9] An increase in the number of amines after deprotection indicates successful conjugation. |

| Mass Analysis | Mass Spectrometry (MALDI-TOF or ESI-MS) | A shift in the molecular weight of the protein corresponding to the mass of the attached linker can confirm successful modification.[10][11] |

| Protein Integrity | SDS-PAGE | To check for protein aggregation or degradation during the modification process. |

| Functional Activity | Relevant Bioassay | To ensure that the modification has not adversely affected the biological function of the protein. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Modification Efficiency | - Inefficient activation of carboxyl groups.- Hydrolysis of activated esters.- Presence of competing nucleophiles (e.g., Tris buffer). | - Ensure EDC/NHS solutions are freshly prepared.- Optimize the molar ratio of EDC/NHS to protein.- Perform the two-step pH procedure correctly.- Ensure all buffers are free of primary amines. |

| Protein Aggregation/Precipitation | - High degree of modification leading to changes in protein solubility.- Use of organic solvents during deprotection. | - Reduce the molar excess of the linker in the coupling reaction.- Optimize deprotection conditions (e.g., shorter incubation time, different solvent).- Screen different buffers for resuspension after deprotection. |

| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time. | - Increase the concentration of TFA or the incubation time.- Ensure complete removal of water before adding the deprotection solution. |

| Loss of Protein Activity | - Modification of critical carboxyl residues.- Denaturation during deprotection. | - Reduce the extent of modification.- Perform a structural analysis to identify potentially critical residues.- Explore alternative, milder deprotection methods if necessary. |

Applications in Research and Drug Development

The introduction of a primary amine handle onto a protein surface opens up a vast array of possibilities for creating advanced bioconjugates.

-

Antibody-Drug Conjugates (ADCs): The newly installed amine can be used to attach potent cytotoxic drugs to an antibody, creating a targeted therapeutic for cancer treatment.[12][] The use of a linker is crucial for the stability and release profile of the ADC.[]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins, such as increasing their half-life in circulation.

-

Fluorescent Labeling: The conjugation of fluorescent dyes allows for the tracking and visualization of proteins in various biological systems.

-

Surface Immobilization: Proteins can be covalently attached to solid supports for applications in diagnostics, biosensors, and affinity chromatography.

Conclusion

The modification of protein carboxyl groups with 2-(t-Butyloxy)-ethylamine hydrochloride is a robust and versatile strategy for introducing primary amines onto a protein surface. This method, underpinned by well-established EDC/NHS chemistry and an orthogonal Boc deprotection strategy, provides researchers with a powerful tool to expand the possibilities of bioconjugation. By carefully controlling reaction conditions and thoroughly characterizing the final product, scientists can create highly tailored and functional protein conjugates for a wide range of applications in both basic research and therapeutic development.

References

-

A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). Journal of the American Chemical Society. [Link]

-

Design and applications of bifunctional small molecules: Why two heads are better than one. (n.d.). Cell Chemical Biology. [Link]

-

Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). JACS Au. [Link]

-

Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. (2014). Journal of Mass Spectrometry. [Link]

-

HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. (2023). YouTube. [Link]

-

Global Amine and Acid Functional Group Modification of Proteins. (2011). Analytical Chemistry. [Link]

-

Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (2020). Bioconjugate Chemistry. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2020). Journal of Medicinal Chemistry. [Link]

-

Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry. [Link]

-

Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2015). Pharmaceutical Research. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

EDC-NHS group stability time? (2017). ResearchGate. [Link]

-

Deprotection: The Concept of Orthogonal Sets. (n.d.). Thieme. [Link]

-

Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. (2011). Bioconjugate Chemistry. [Link]

-

EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing? (2023). ResearchGate. [Link]

-

Modification of the Linker Amino Acid in the Cell-Penetrating Peptide NickFect55 Leads to Enhanced pDNA Transfection for In Vivo Applications. (2023). Pharmaceutics. [Link]

-

Impact of linker length on the activity of PROTACs. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

-

Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). Analytical Methods. [Link]

-

Mass Spectrometry, Post-synthetic Modifications, Quantitation of Protein... (2022). YouTube. [Link]

-

Design, synthesis, and biological evaluation of antibody-drug conjugates comprised of potent camptothecin analogues. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (2014). Journal of Proteomics. [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). ARKIVOC. [Link]

-

Orthogonal N,N-deprotection strategies of β-amino esters. (2003). Organic & Biomolecular Chemistry. [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

-

A Method for the Quantitative Modification and Estimation of Carboxylic Acid Groups in Proteins. (1969). Biochemistry. [Link]

-

The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination. (2001). Analytical Biochemistry. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

-

Proteomics/Post-translational Modification/Carboxyl Group Modifications. (n.d.). Wikibooks. [Link]

-

Discovering the Landscape of Protein Modifications. (2021). Molecular Cell. [Link]

-

Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. (2024). ChemRxiv. [Link]

-

Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. (2022). Analytica Chimica Acta. [Link]

-

Bioorthogonal protein-DNA conjugation methods for force spectroscopy. (2019). bioRxiv. [Link]

-

Recent Advances in ADCs. (n.d.). NJ Bio, Inc.. [Link]

-

Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2015). Biomacromolecules. [Link]

-

Strategies for preparing protein−protein conjugates using homobifunctional linkers. (2020). ResearchGate. [Link]

-

Identification of modified proteins by mass spectrometry. (2000). Electrophoresis. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protein Modification and Crosslinking Information | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Global Amine and Acid Functional Group Modification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Aqueous Solubility of 2-(t-Butyloxy)-ethylamine Hydrochloride

Abstract

2-(t-Butyloxy)-ethylamine hydrochloride is a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy in these applications is profoundly influenced by its aqueous solubility, a critical parameter governing reaction kinetics, formulation development, and bioavailability. This technical guide provides an in-depth examination of the principles dictating the aqueous solubility of this compound. We delve into the physicochemical basis for its solubility, including the determinative roles of pH, temperature, and ionic strength. Furthermore, this guide presents detailed, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility, featuring the OECD 105 Shake-Flask method and high-throughput nephelometry. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling a foundational understanding and practical approach to characterizing and optimizing the solubility of this versatile amine salt.

Introduction to 2-(t-Butyloxy)-ethylamine Hydrochloride

Chemical Identity and Physicochemical Properties

2-(t-Butyloxy)-ethylamine hydrochloride is the salt form of the parent amine, 2-(tert-butoxy)ethan-1-amine. The conversion of the amine to its hydrochloride salt is a deliberate and common strategy in medicinal and process chemistry to enhance aqueous solubility and improve handling properties.[2][3] The protonation of the primary amine group introduces an ionic character, which significantly increases the molecule's polarity and affinity for polar solvents like water.

| Property | Value | Source |

| Chemical Name | 2-(t-Butyloxy)-ethylamine hydrochloride | Internal |

| Synonyms | 2-(tert-Butoxy)ethylamine HCl, NH2-Et-OtBu HCl | [3] |

| CAS Number | 335598-67-9 | [1][4] |

| Molecular Formula | C₆H₁₆ClNO | [4] |

| Molecular Weight | 153.7 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 107 - 120 °C | [1] |

Significance in Research and Development

This compound serves as a crucial building block in organic synthesis.[1] Its bifunctional nature—possessing a protected hydroxyl group (via the t-butyl ether) and a reactive primary amine—makes it a versatile intermediate. The hydrochloride salt form is particularly advantageous in aqueous-phase reactions or when developing formulations for drug delivery, where achieving a desired concentration in an aqueous medium is a prerequisite for success.[1]

The Critical Role of Aqueous Solubility

Aqueous solubility is a cornerstone of drug development and chemical process design. For a compound like 2-(t-Butyloxy)-ethylamine hydrochloride, this property dictates:

-

Bioavailability: For pharmaceutical applications, a drug must dissolve to be absorbed by the body.[5]

-

Formulation: The maximum achievable concentration in a formulation is limited by the compound's solubility.

-

Reaction Kinetics: In synthetic chemistry, the concentration of reactants in solution directly impacts reaction rates.

-

Purification: Crystallization and purification processes are designed around the solubility differences of the compound in various solvents.

Theoretical Principles Governing Aqueous Solubility

The solubility of 2-(t-Butyloxy)-ethylamine hydrochloride is not a fixed value but a function of its environment. Understanding the underlying principles is essential for its effective application.

pH-Dependent Solubility and the Role of Ionization

The most critical factor influencing the solubility of this compound is the pH of the aqueous medium. The primary amine group exists in a pH-dependent equilibrium between its protonated (ammonium cation) form and its neutral (free amine) form.

The protonated form, R-NH₃⁺, is ionic and readily solvated by polar water molecules, leading to high solubility. The neutral form, R-NH₂, is significantly less polar and thus has much lower aqueous solubility. This relationship can be quantified using the Henderson-Hasselbalch equation , adapted for an amine and its conjugate acid.[6][7][8]

pH = pKa + log([R-NH₂] / [R-NH₃⁺])

-

When pH < pKa: The equilibrium shifts to the left. The protonated, highly soluble form (R-NH₃⁺) dominates.

-

When pH = pKa: The concentrations of the protonated and neutral forms are equal.

-

When pH > pKa: The equilibrium shifts to the right. The neutral, poorly soluble free base (R-NH₂) dominates, and precipitation may occur if the concentration exceeds its intrinsic solubility.

Causality Insight: This pH dependency is why amine-containing drugs are often formulated as hydrochloride salts. The salt form ensures that upon dissolution in the low pH environment of the stomach, the compound remains in its protonated, soluble state, facilitating absorption.[3]

The Common-Ion Effect

The common-ion effect, an application of Le Châtelier's principle, describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound.[9][10] For 2-(t-Butyloxy)-ethylamine hydrochloride, the dissolution equilibrium is:

R-NH₃⁺Cl⁻(s) ⇌ R-NH₃⁺(aq) + Cl⁻(aq)

If the aqueous medium already contains a significant concentration of chloride ions (e.g., from NaCl or in a high-chloride buffer like physiological saline), the equilibrium will shift to the left, favoring the solid state and thereby reducing the molar solubility of the compound.[11][12] This effect is most pronounced for salts that are only slightly soluble.[11]

Influence of Temperature

The effect of temperature on solubility is dictated by the enthalpy of dissolution (ΔH_sol).

-

Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility. This is the most common scenario for solids dissolving in liquids.

-

Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.

Without experimental data for this specific compound, the general assumption is that solubility will increase with temperature, but this must be verified empirically.

Experimental Determination of Aqueous Solubility

Accurate solubility data can only be obtained through empirical measurement. Two key types of solubility are measured in drug development: thermodynamic and kinetic.

Thermodynamic Solubility: The Shake-Flask Method (OECD 105)

This method determines the equilibrium solubility, representing the true saturation point of a solution. It is the gold standard for regulatory submissions and is detailed in OECD Guideline 105.[13][14]

Detailed Protocol (Self-Validating System):

-

Preparation: To a series of glass vials, add a pre-determined volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4). Add an excess of 2-(t-Butyloxy)-ethylamine hydrochloride (e.g., 5-10 mg) to each vial. The excess solid is visually confirmed to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium. Trustworthiness Check: A preliminary experiment should be run to determine the time to equilibrium; samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield results within ±5% of each other.

-

Phase Separation: After equilibration, allow the vials to stand at the test temperature for at least 1 hour. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. Causality Insight: This step is critical; failure to remove all solids will lead to a gross overestimation of solubility. Centrifugation prior to filtration can improve results.

-

Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated concentration-response curve via a suitable analytical method, such as HPLC-UV.[5][15] The concentration is determined against a standard curve of the compound prepared in the same diluent.

-

Reporting: The final solubility is reported in units of mg/mL or mM at the specified pH and temperature.

Kinetic Solubility: High-Throughput Screening by Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock solution (e.g., DMSO).[16] This is highly relevant for early-stage discovery and in vitro assays. Nephelometry, which measures light scattering by suspended particles, is an ideal readout.[17][18]

Experimental Workflow:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Using a liquid handler, rapidly add a small volume of each DMSO dilution to a corresponding well of a microplate containing the aqueous buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Measurement: The plate is immediately read by a laser nephelometer. The instrument measures the amount of light scattered by any precipitate that forms.[16][17]

-

Data Analysis: The light scattering signal (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The kinetic solubility is the concentration at which the NTU signal begins to rise sharply above the background, indicating the onset of precipitation.[19]

Expertise Insight: Kinetic solubility is often lower than thermodynamic solubility because the system does not have time to equilibrate. However, it is a more realistic predictor of behavior in high-throughput screening (HTS) assays where compounds are introduced similarly.[20]

Summary of Key Factors and Practical Considerations

The reliable determination and application of solubility data require attention to several variables.

Practical Challenges:

-

Polymorphism: Different crystalline forms (polymorphs) of a solid can have different solubilities. It is crucial to characterize the solid form being tested.

-

Hydration: The compound may form hydrates in the presence of water, which can affect its measured solubility.

-

Chemical Stability: The stability of the compound in the aqueous buffer over the course of the experiment must be confirmed (e.g., by HPLC purity analysis at the end of the experiment). The ether linkage is generally stable, but this should not be assumed.

Conclusion

The aqueous solubility of 2-(t-Butyloxy)-ethylamine hydrochloride is a multifaceted property, fundamentally governed by the pH-dependent equilibrium of its primary amine function. As a hydrochloride salt, it is engineered for enhanced solubility in acidic to neutral conditions, a feature that is critical for its utility in pharmaceutical and chemical synthesis. While theoretical principles provide a robust framework for predicting its behavior, this guide emphasizes the necessity of empirical determination through validated methods like the shake-flask protocol for thermodynamic equilibrium and nephelometry for kinetic assessment. For scientists and researchers, a thorough understanding and precise measurement of solubility are indispensable for unlocking the full potential of this important chemical intermediate.

References

-

Chem-Impex. 2-(tert-Butoxy)ethylamine·HCl.

-

Benchchem. 2-(tert-Butylthio)ethylamine hydrochloride.

-

Benchchem. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

-

BOC Sciences. 2-(tert-Butyloxycarbonylamino)ethyldithio-2'-ethylamine hydrochloride.

-

A2B Chem. 2-(t-Butyloxy)-ethylamine hydrochloride Safety Data Sheet.

-

Serajuddin, A. T. (1991). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 80(9), 892-4.

-

Benchchem. 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

-

Benchchem. 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride.

-

Bevan, C. D., & Lloyd, R. S. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3294-300.

-

GlaxoSmithKline. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

-

Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria.

-

Chemistry LibreTexts. (2024). Biological Amines and the Henderson-Hasselbalch Equation.

-

JRC Publications Repository. (2012). Solubility Determination of Chemicals by Nephelometry.

-

CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts.

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

ACS Publications. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

-

Wikipedia. Henderson–Hasselbalch equation.

-

ChemScene. (2025). Safety Data Sheet - 2-tert-Butoxyethylamine (hydrochloride).

-

Brem Method. (2024). MCAT Chemistry: Henderson Hasselbalch How To.

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

-

Enamine. Solubility Assay by Laser Nephelometry.

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

-

University of Louisiana Monroe. Experiment # 9: The Henderson-Hasselbalch Equation.

-

U.S. EPA. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.

-

Wikipedia. Common-ion effect.

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation.

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.

-

PubChem - NIH. Lauryldiethanolamine.

-

International Journal of Advanced Research in Chemical Science. (2018). Principle of Common-ion Effect and its Application in Chemistry: a Review.

-

Environmental Science: Processes & Impacts. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review.

-

Oxford University Press. (2013). Deriving the Henderson-Hasselbalch equation.

-

FILAB. Solubility testing in accordance with the OECD 105.

-

ChemicalBook. N-LAURYLDIETHANOLAMINE.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]

- 3. 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride | 1190044-24-6 | Benchchem [benchchem.com]

- 4. SDS of 2-(t-Butyloxy)-ethylamine hydrochloride, Safety Data Sheets, CAS 335598-67-9 - chemBlink [chemblink.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. ulm.edu [ulm.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Common-ion effect - Wikipedia [en.wikipedia.org]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. filab.fr [filab.fr]